9-Hydroxyundec-10-enal
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Overview
Description
9-Hydroxyundec-10-enal is a hydroxy monounsaturated fatty acid. It is a derivative of undec-10-enoic acid, where a hydroxy group is substituted at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyundec-10-enal can be achieved through various methods. One common approach involves the biotransformation of long-chain dicarboxylic acids. For instance, the biotransformation of ricinoleic acid using recombinant Escherichia coli can yield ω-hydroxyundec-9-enoic acid . The reaction conditions typically involve the use of gas chromatography with flame ionization detector (GC-FID) for analysis, and the extraction process may include solvents like ethyl acetate or water containing Tween 80 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the biotransformation approach mentioned above can be scaled up for industrial applications, utilizing microbial bio-catalysts for efficient production.
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxyundec-10-enal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products: The major products formed from these reactions include different derivatives of the original compound, such as carboxylic acids, alcohols, and esters .
Scientific Research Applications
9-Hydroxyundec-10-enal has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 9-Hydroxyundec-10-enal involves the generation of mitochondrial reactive oxygen species and the activation of AMP-activated protein kinase. This leads to the induction of apoptosis in cancer cells. The compound increases the phosphorylation levels of AMP-activated protein kinase, cleaved caspase-3, and poly (ADP-ribose) polymerase proteins. It also downregulates anti-apoptotic members like Bcl-2 and upregulates pro-apoptotic members like Bax .
Comparison with Similar Compounds
9-Hydroxyundec-10-enoic acid: This compound is a hydroxy monounsaturated fatty acid similar to 9-Hydroxyundec-10-enal but with a carboxylic acid group instead of an aldehyde group.
(S)-9-Hydroxy-10-undecenoic acid:
Uniqueness: this compound is unique due to its specific structure, which includes a hydroxy group at the 9th position and an aldehyde group at the 10th position. This unique structure contributes to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
64251-18-9 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
9-hydroxyundec-10-enal |
InChI |
InChI=1S/C11H20O2/c1-2-11(13)9-7-5-3-4-6-8-10-12/h2,10-11,13H,1,3-9H2 |
InChI Key |
MUEWHPNRGYBWHA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCCCCCCC=O)O |
Origin of Product |
United States |
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